1-(4-Bromo-3-chlorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-chlorophenyl)propan-1-OL is an organic compound with the molecular formula C9H10BrClO. It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-chlorophenyl)propan-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-(4-Bromo-3-chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(4-Bromo-3-chlorophenyl)propan-1-one.
Reduction: 1-(4-Bromo-3-chlorophenyl)propane.
Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)propan-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)propan-1-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Bromo-3-chlorophenyl)propan-1-one: The ketone analog of the compound, differing in its oxidation state.
1-(4-Bromo-3-chlorophenyl)propane: The fully reduced form, lacking the hydroxyl group
Uniqueness
1-(4-Bromo-3-chlorophenyl)propan-1-OL is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C9H10BrClO |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrClO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |
InChI Key |
CSPSXLGHQFPKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.